

# influence of croscarmellose sodium on the dissolution efficiency of BCS class II drugs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Croscarmellose sodium |           |
| Cat. No.:            | B213156               | Get Quote |

## Croscarmellose Sodium: A Performance Enhancer for BCS Class II Drug Dissolution

A Comparative Guide for Researchers and Formulation Scientists

In the development of oral solid dosage forms, achieving optimal dissolution of the active pharmaceutical ingredient (API) is paramount for ensuring bioavailability and therapeutic efficacy. This is particularly challenging for Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability. For these compounds, the dissolution rate is often the rate-limiting step in drug absorption. Superdisintegrants are crucial excipients used to overcome this hurdle by promoting the rapid breakup of tablets and granules upon contact with physiological fluids.

Among the available superdisintegrants, **croscarmellose sodium** (CCS) has established itself as a highly effective and versatile option. This guide provides a comparative analysis of **croscarmellose sodium**'s influence on the dissolution efficiency of BCS Class II drugs, supported by experimental data from various studies.

# Mechanism of Action: How Croscarmellose Sodium Works

**Croscarmellose sodium**, a cross-linked polymer of carboxymethylcellulose, exerts its disintegrating effect through a multi-faceted mechanism. Upon contact with aqueous fluids, it



rapidly swells to several times its original volume.[1][2] This swelling action creates a strong disruptive force within the tablet matrix, leading to its rapid breakdown into smaller particles.[1] [2] Concurrently, its fibrous nature facilitates a "wicking" effect, drawing water into the core of the tablet and ensuring a uniform and swift disintegration process.[2][3] This rapid disintegration significantly increases the surface area of the API exposed to the dissolution medium, thereby enhancing the dissolution rate.[1]

### **Comparative Dissolution Performance**

Experimental studies consistently demonstrate the ability of **croscarmellose sodium** to significantly improve the dissolution rates of BCS Class II drugs. Its performance is often compared with other widely used superdisintegrants, such as sodium starch glycolate (SSG) and crospovidone (CP).

Table 1: Comparative Dissolution of Ibuprofen Tablets

| Superdisintegr<br>ant                 | Concentration | Time to 85%<br>Drug Release | % Drug<br>Released at 15<br>min | Reference |
|---------------------------------------|---------------|-----------------------------|---------------------------------|-----------|
| Croscarmellose<br>Sodium              | 4%            | < 15 min                    | 81.34 ± 1.90                    |           |
| Sodium Starch<br>Glycolate            | 4%            | ~ 25 min                    | 69.86 ± 1.88                    |           |
| Crospovidone                          | 4%            | < 15 min                    | 99.65 ± 0.24                    |           |
| Control (No<br>Superdisintegran<br>t) | 0%            | > 30 min                    | 48.82 ± 1.49                    |           |

Ibuprofen is a BCS Class II drug.

## Table 2: Comparative Dissolution of Carbamazepine Tablets



| Superdisintegr<br>ant      | Concentration | Method of<br>Incorporation | % Drug<br>Released at 60<br>min | Reference |
|----------------------------|---------------|----------------------------|---------------------------------|-----------|
| Croscarmellose<br>Sodium   | 6%            | Extragranular              | ~85                             | [4]       |
| Sodium Starch<br>Glycolate | 6%            | Extragranular              | 99.99                           | [4]       |
| Crospovidone               | 6%            | Extragranular              | ~90                             | [4]       |

Carbamazepine is a BCS Class II drug.

**Table 3: Dissolution of Furosemide Tablets with Varying** 

**Superdisintegrants** 

| Superdisintegrant          | Concentration | % Drug Released at<br>60 min | Reference |
|----------------------------|---------------|------------------------------|-----------|
| Croscarmellose<br>Sodium   | 6.4%          | ~95                          | [5]       |
| Sodium Starch<br>Glycolate | 6.4%          | ~90                          | [5]       |
| Crospovidone               | 6.4%          | 99                           | [5]       |

Furosemide is a BCS Class II/IV drug with low solubility.

#### **Table 4: Dissolution of Meloxicam Solid Dispersions**



| Superdisintegrant<br>Carrier  | Drug:Carrier Ratio | % Drug Released at<br>90 min | Reference |
|-------------------------------|--------------------|------------------------------|-----------|
| Croscarmellose<br>Sodium      | 1:4                | ~90                          | [4]       |
| Crospovidone                  | 1:2                | >95                          | [4]       |
| Microcrystalline<br>Cellulose | 1:4                | ~80                          | [4]       |

Meloxicam is a BCS Class II drug.

The data indicates that while all superdisintegrants improve dissolution compared to formulations without them, the performance can be drug- and formulation-dependent. In some cases, crospovidone may exhibit a faster initial release, while in others, **croscarmellose sodium** provides a comparable or superior overall dissolution profile. Notably, the method of incorporation (intragranular vs. extragranular) can also significantly impact the effectiveness of **croscarmellose sodium**.

#### **Experimental Protocols**

The following is a generalized experimental protocol for conducting dissolution studies of immediate-release tablets containing BCS Class II drugs, based on United States Pharmacopeia (USP) guidelines and common practices found in the literature.[6][7][8]

- 1. Materials and Reagents:
- BCS Class II Drug Substance
- Croscarmellose Sodium and other superdisintegrants (e.g., Sodium Starch Glycolate, Crospovidone)
- Diluents (e.g., Microcrystalline Cellulose, Lactose)
- Binder (e.g., Povidone)
- Lubricant (e.g., Magnesium Stearate)



- Dissolution Media (e.g., 0.1 N HCl, Phosphate Buffer pH 6.8, with or without surfactant like Sodium Lauryl Sulfate)
- 2. Tablet Preparation (Direct Compression):
- Sieve all ingredients through an appropriate mesh screen.
- Blend the drug substance, superdisintegrant, and diluent for a specified time (e.g., 15 minutes) in a suitable blender.
- Add the lubricant and blend for a shorter duration (e.g., 3-5 minutes).
- Compress the blend into tablets of a specified weight and hardness using a tablet press.
- 3. Dissolution Testing:
- Apparatus: USP Apparatus 2 (Paddle Method) is commonly used.[6][7]
- Dissolution Medium: 900 mL of a specified medium (e.g., 0.1 N HCl or phosphate buffer pH 6.8). For poorly soluble drugs, a surfactant (e.g., 0.5-2% Sodium Lauryl Sulfate) may be added to achieve sink conditions.[6][9]
- Temperature: Maintain the medium at 37 ± 0.5°C.[6]
- Agitation Speed: A paddle speed of 50 or 75 rpm is typical for immediate-release tablets.
- Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
- Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Data Analysis: Calculate the cumulative percentage of drug released at each time point.

### **Visualizing the Process**



To better understand the experimental workflow and the logical relationship between **croscarmellose sodium** and dissolution, the following diagrams are provided.





Click to download full resolution via product page

Caption: Experimental workflow for dissolution testing of tablets.



Click to download full resolution via product page

Caption: Mechanism of **croscarmellose sodium** in enhancing dissolution.

#### Conclusion

Croscarmellose sodium is a highly efficient superdisintegrant that plays a critical role in enhancing the dissolution efficiency of BCS Class II drugs. Its dual mechanism of swelling and wicking ensures rapid tablet disintegration, leading to a significant increase in the drug's dissolution rate. While its performance relative to other superdisintegrants can be influenced by the specific drug and formulation characteristics, it remains a robust and reliable choice for formulators. The selection of the optimal superdisintegrant and its concentration should be based on comparative experimental data to achieve the desired drug release profile and ensure the therapeutic effectiveness of the final product.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Comparison between the dissolution profiles of nine meloxicam tablet brands commercially available in Buenos Aires, Argentina PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. rjpbcs.com [rjpbcs.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjbphs.com [wjbphs.com]
- 8. Dissolution Testing for Generic Drugs: An FDA Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- To cite this document: BenchChem. [influence of croscarmellose sodium on the dissolution efficiency of BCS class II drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b213156#influence-of-croscarmellose-sodium-on-thedissolution-efficiency-of-bcs-class-ii-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com